molecular formula C3H3F5N2S B6231028 5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole CAS No. 935-63-7

5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole

Cat. No.: B6231028
CAS No.: 935-63-7
M. Wt: 194.1
InChI Key:
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Description

5-(Pentafluoro-lambda6-sulfanyl)-1H-pyrazole is a chemical compound characterized by a pyrazole ring substituted with a pentafluorosulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole typically involves the reaction of pentafluorosulfanyl anion with pyrazole derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyrazole ring followed by the introduction of the pentafluorosulfanyl group. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Pentafluoro-lambda6-sulfanyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities.

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The pentafluorosulfanyl group enhances the compound's binding affinity to these targets, leading to its biological and therapeutic effects. The exact pathways and molecular targets vary depending on the application, but they generally involve modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

  • 3-(Pentafluoro-lambda6-sulfanyl)benzoic acid

  • 5-(Pentafluorosulfanyl)-pent-3-en-2-ol

  • Trifluoromethyl analogues

Uniqueness: 5-(Pentafluoro-lambda6-sulfanyl)-1H-pyrazole stands out due to its pyrazole core, which provides a different chemical environment compared to the benzoic acid and alcohol analogues

Properties

CAS No.

935-63-7

Molecular Formula

C3H3F5N2S

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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